molecular formula C11H16F3NO4 B2759108 (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2242748-37-2

(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No. B2759108
CAS RN: 2242748-37-2
M. Wt: 283.247
InChI Key: BQBZFVBNWIBSHC-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO4 and its molecular weight is 283.247. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influenza Neuraminidase Inhibitors

  • Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, a compound similar in structure to the chemical , which showed effectiveness against influenza A and B (Wang et al., 2001).

Synthesis of Aminopyrroles

  • Khlebnikov et al. (2018) used a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, which are important in medicinal chemistry (Khlebnikov et al., 2018).

Chiral Resolving Agents

  • Piwowarczyk et al. (2008) discussed the use of similar compounds as chiral resolving agents, highlighting their significance in the separation of enantiomers (Piwowarczyk et al., 2008).

Novel Synthesis Approaches

  • Rubtsova et al. (2020) explored the synthesis of new medicinal molecules by introducing various substituents into pyrrolidin-2-ones, demonstrating the importance of these compounds in pharmaceutical development (Rubtsova et al., 2020).

Quantum-Chemical Calculations

  • Yıldırım et al. (2005) conducted quantum-chemical calculations on derivatives of pyrrolidine, offering insights into the molecular structure and reaction mechanisms of similar compounds (Yıldırım et al., 2005).

Reactivity and Functionalization

  • Schlosser et al. (2003) discussed the reactivity and functionalization of trifluoromethyl-substituted pyridines and quinolines, indicating the versatility of these compounds in synthetic chemistry (Schlosser et al., 2003).

Ligand Concept Studies

  • Mundwiler et al. (2004) provided insights into mixed ligand fac-tricarbonyl complexes, underlining the application of similar compounds in the development of new ligands (Mundwiler et al., 2004).

properties

IUPAC Name

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZFVBNWIBSHC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.